molecular formula C27H27N5O4 B2709028 2,3-dimethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide CAS No. 923679-09-8

2,3-dimethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B2709028
CAS No.: 923679-09-8
M. Wt: 485.544
InChI Key: GGGLSZSMFCYHDL-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or similar compounds and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including those that result in antioxidant, free radical scavenging, and metal chelating activity .

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the functional groups present. Some benzamides show more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Future Directions

Benzamides and their derivatives have potential applications in various fields, including drug discovery . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-17-16-24(29-18-12-14-21(34-2)15-13-18)32-27(28-17)31-20-10-8-19(9-11-20)30-26(33)22-6-5-7-23(35-3)25(22)36-4/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGLSZSMFCYHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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